2-Bromo-4-chlorodibenzo[b,d]thiophene
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Overview
Description
2-Bromo-4-chlorodibenzo[b,d]thiophene is a heterocyclic compound that contains both bromine and chlorine atoms attached to a dibenzothiophene core. Dibenzothiophene is a sulfur-containing aromatic compound, and the presence of bromine and chlorine atoms makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chlorodibenzo[b,d]thiophene typically involves the bromination and chlorination of dibenzothiophene. One common method is the direct halogenation of dibenzothiophene using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chlorodibenzo[b,d]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzothiophene derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Bromo-4-chlorodibenzo[b,d]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-Bromo-4-chlorodibenzo[b,d]thiophene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. In materials science, its electronic properties are exploited to enhance the performance of semiconductors and LEDs.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromodibenzo[b,d]thiophene
- 4-Chlorodibenzo[b,d]thiophene
- Dibenzothiophene
Uniqueness
2-Bromo-4-chlorodibenzo[b,d]thiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and electronic properties. This makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C12H6BrClS |
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Molecular Weight |
297.60 g/mol |
IUPAC Name |
2-bromo-4-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H |
InChI Key |
LKJLIZGYFSZTPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC(=C3)Br)Cl |
Origin of Product |
United States |
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